molecular formula C19H13N3OS B2864402 N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide CAS No. 1021106-19-3

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide

Cat. No.: B2864402
CAS No.: 1021106-19-3
M. Wt: 331.39
InChI Key: MHDQXGDLPVGKQB-UHFFFAOYSA-N
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Description

“N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide” is a chemical compound. It is a yellow solid with a melting point of 258–259 °C . The compound has been studied for its potential applications in various fields .


Synthesis Analysis

The synthesis of 1,8-naphthyridines, which include “this compound”, has been achieved through various methods . One approach involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one . Another method involves the eco-friendly construction of N- (5- (2-methyl-1,8-naphthyridine)-thiazole-benzamide and 5- (2-methyl-1,8-naphthyridine)-N- (3-aryl-1,8-naphthyridine-thiazole-2-amine derivatives under microwave method .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can provide information about the functional groups present in the molecule . 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon environments in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be analyzed using various techniques. For instance, the compound can be synthesized through a series of reactions involving 2-Phenyl-1,8-naphthyridin-3-amine .


Physical and Chemical Properties Analysis

“this compound” is a yellow solid with a melting point of 258–259 °C . Its IR spectrum shows peaks at 3152, 1653, 1516, 1438, 1348, 1258, 1109, 835 cm−1 . Its 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon environments in the molecule . Its mass spectrum shows a peak at m/z 481, corresponding to the molecular ion [M+H]+ .

Scientific Research Applications

Synthesis and Characterization

Research on derivatives of thiophene carboxamide, such as N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, focuses on their synthesis and characterization through elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and X-ray diffraction studies. These studies lay the foundation for understanding the structural and electronic properties of thiophene carboxamide derivatives, which are crucial for their potential applications in various fields including materials science and medicinal chemistry (Özer et al., 2009).

Antimicrobial Activity

The exploration of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides and related compounds has shown significant antibacterial and antimycobacterial activities. These compounds exhibit activity against Staphylococcus aureus, including methicillin-resistant strains, and Mycobacterium tuberculosis, suggesting their potential utility in addressing antibiotic resistance. Their cytotoxicity against human cells has also been studied, providing insights into their safety profile for further development as antimicrobial agents (Goněc et al., 2015; Goněc et al., 2016).

Optical and Photophysical Properties

The tuning of optical properties and enhancement of solid-state emission in poly(thiophene)s through molecular control and postfunctionalization approaches represents a significant area of research. By modifying the electronic and steric effects of functional groups on poly(thiophene)s, researchers have been able to systematically study their impact on fluorescence yield and photophysical properties. This research has implications for the development of new materials with tailored optical properties for applications in organic electronics and optoelectronics (Li, Vamvounis, & Holdcroft, 2002).

Anticancer and Anti-inflammatory Properties

The synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, and other derivatives containing the naproxenoyl moiety have been investigated for their potential anti-inflammatory and anticancer activities. These studies involve the synthesis of novel compounds and their screening for biological activity, providing a basis for the development of new therapeutic agents with dual anti-inflammatory and anticancer properties (Thabet et al., 2011).

Advanced Material Applications

Research into the chemoselective synthesis of N-(aminoalkyl/amidino)phenyl naphthalene-1-carboxamides and their derivatives showcases their potential in advanced material applications, such as anticoagulants. These studies not only contribute to the chemical synthesis and characterization of new compounds but also explore their biological activities, opening avenues for the development of novel materials with specific biological functions (Nguyen & Ma, 2017).

Future Directions

The development of methods for the synthesis of 1,8-naphthyridines, including “N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide”, has been of considerable interest to the synthetic community . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches . Additionally, the compound’s potential applications in various fields may be explored further .

Properties

IUPAC Name

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3OS/c23-19(16-9-5-11-24-16)22-18-15(13-6-2-1-3-7-13)12-14-8-4-10-20-17(14)21-18/h1-12H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDQXGDLPVGKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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